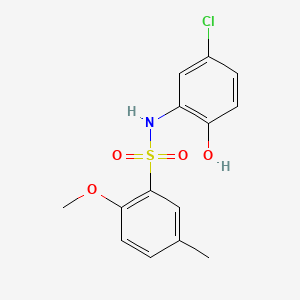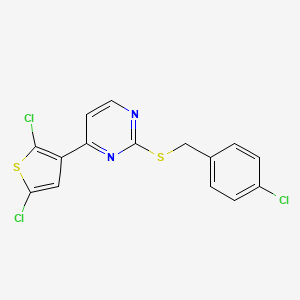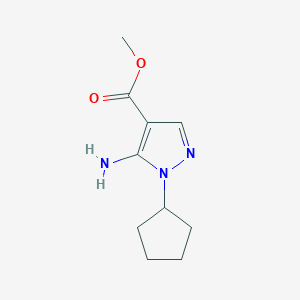
Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridazine ring could be formed through a condensation reaction or a cyclization reaction. The butylamino group could be introduced through a nucleophilic substitution reaction, and the carboxylate ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the butylamino group could participate in acid-base reactions, the pyridazine ring could undergo electrophilic aromatic substitution reactions, and the carboxylate ester could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be determined by the presence and position of its functional groups .科学的研究の応用
Synthesis and Characterization
Research has been conducted on model compounds for understanding the biochemical processes, such as the synthesis and characterization of 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for the lysine tyrosyl quinone cofactor of lysyl oxidase, which plays a crucial role in the crosslinking of collagen and elastin. This study contributes to the understanding of the structural and electronic properties of cofactors in enzymatic reactions (Mure, Wang, & Klinman, 2003).
Catalysis and Organic Reactions
The compound has relevance in the context of catalysis and organic reactions, such as the [4 + 2] annulation process, which highlights the utility of similar compounds in synthetic chemistry for creating complex and functionalized molecules. For example, ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity, illustrating the potential of these compounds in synthesizing novel organic structures (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activities
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities, showing the potential of these molecules in medicinal chemistry. For instance, the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones represent the exploration of novel therapeutic agents (Pratibha Sharma, Shikha Sharma, & Rane, 2004).
Corrosion Inhibition
Research into pyranpyrazole derivatives for their application as corrosion inhibitors in industrial processes demonstrates the utility of related chemical compounds in material science. These studies not only show the efficacy of such compounds in protecting metals but also integrate computational methods to understand the interaction mechanisms at the molecular level (Dohare, Ansari, Quraishi, & Obot, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(butylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-6-11-19-14-12-16(22)21(15-10-8-7-9-13(15)3)20-17(14)18(23)24-5-2/h7-10,12,19H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPRVQMKZLBXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)

